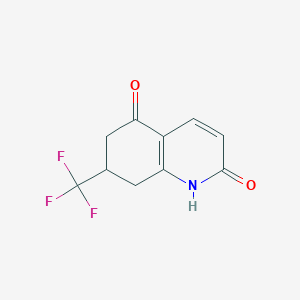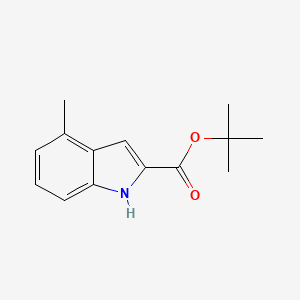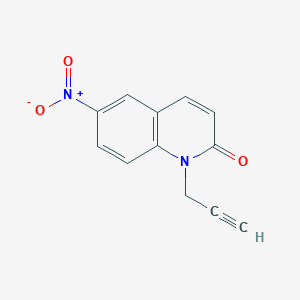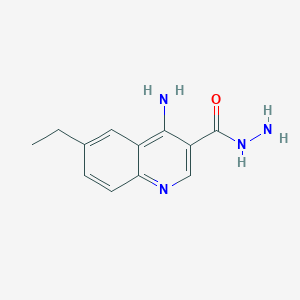
7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion beinhaltet typischerweise die Reaktion von 1,3-Phenylendiamin mit Ethyl-4,4,4-trifluoracetoacetat in Gegenwart eines geeigneten Lösungsmittels wie Dimethylsulfoxid (DMSO). Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Die Trifluormethylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, OH⁻) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolinderivate mit veränderten funktionellen Gruppen, die in verschiedenen Anwendungen weiterverwendet werden können.
Wissenschaftliche Forschungsanwendungen
7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Fluoreszenz und Leitfähigkeit eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren. Sie kann bestimmte Enzyme und Proteine inhibieren, was zu ihren biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Methylamino-4-trifluormethyl-2[1-(3-Azidooxypropyl)]chinolin
- 7-Dimethylamino-4-trifluormethyl-2[1-(3-Azidooxypropyl)]chinolin
- 8-Methyl-3-trifluormethyl-5,6,7,8-tetrahydro-[1, 2, 4]-triazolo[4,3-a]pyrazin
Einzigartigkeit
7-(Trifluormethyl)-7,8-dihydrochinolin-2,5(1H,6H)-dion ist aufgrund seiner spezifischen Strukturmerkmale, einschließlich der Trifluormethylgruppe und des Chinolinkerns, einzigartig. Diese Merkmale tragen zu seiner verbesserten chemischen Stabilität, biologischen Aktivität und Vielseitigkeit in verschiedenen Anwendungen im Vergleich zu anderen ähnlichen Verbindungen bei .
Eigenschaften
Molekularformel |
C10H8F3NO2 |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)5-3-7-6(8(15)4-5)1-2-9(16)14-7/h1-2,5H,3-4H2,(H,14,16) |
InChI-Schlüssel |
XRTSWUVHDPBKHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC(=O)C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)

![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876287.png)








![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
